molecular formula C15H24N2O3 B13770739 Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester CAS No. 63986-36-7

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester

Cat. No.: B13770739
CAS No.: 63986-36-7
M. Wt: 280.36 g/mol
InChI Key: HHEUWBJLJWBHIC-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is a chemical compound with a complex structure. It is known for its bioactive properties and is used in various scientific research applications. This compound is part of the carbanilic acid ester family, which is characterized by the presence of a carbanilic acid moiety esterified with different alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.

    Medicine: It may be investigated for potential therapeutic applications due to its bioactivity.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
  • Carbanilic acid, 2,6-dichloro-4-propoxy-, 2-(diethylamino)ethyl ester
  • Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is unique due to its specific ester and amino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

63986-36-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18)

InChI Key

HHEUWBJLJWBHIC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C

Origin of Product

United States

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